The synthesis of N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves several multi-step organic reactions. These may include:
While specific technical details on the synthesis methods for this compound are scarce, typical methodologies in organic synthesis can be adapted to achieve the desired structure.
The molecular formula of N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is , with a molecular weight of approximately 394.34 g/mol.
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
DINKHPMDSJXSAV-UHFFFAOYSA-N
The compound features:
N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for potential therapeutic applications.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4